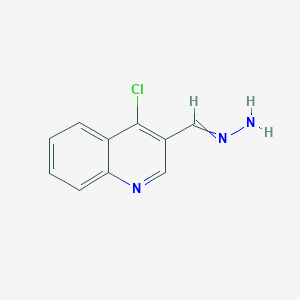

4-Chloro-3-methanehydrazonoylquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8ClN3 |

|---|---|

Molecular Weight |

205.64 g/mol |

IUPAC Name |

(4-chloroquinolin-3-yl)methylidenehydrazine |

InChI |

InChI=1S/C10H8ClN3/c11-10-7(6-14-12)5-13-9-4-2-1-3-8(9)10/h1-6H,12H2 |

InChI Key |

ONJKRDBEFQZFOZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C=N2)C=NN)Cl |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of 4-Chloro-3-methanehydrazonoylquinoline (B2755460) is expected to exhibit distinct signals corresponding to the protons of the quinoline (B57606) ring and the methanehydrazonoyl side chain. The aromatic region will display characteristic multiplets for the protons on the benzene (B151609) portion of the quinoline core (H-5, H-6, H-7, and H-8). The proton at the 2-position (H-2) of the quinoline ring is anticipated to appear as a singlet at a downfield chemical shift due to the deshielding effect of the adjacent nitrogen atom. The protons of the methanehydrazonoyl group (-CH=N-NH₂) will also produce unique signals. The aldehydic proton (-CH=N) is expected to be a singlet, while the -NH₂ protons may appear as a broad singlet, and its chemical shift could be solvent-dependent.

Predicted ¹H NMR Spectral Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | 8.5 - 8.7 | s (singlet) |

| H-5 | 8.0 - 8.2 | d (doublet) |

| H-6 | 7.6 - 7.8 | t (triplet) |

| H-7 | 7.8 - 8.0 | t (triplet) |

| H-8 | 7.9 - 8.1 | d (doublet) |

| -CH=N | 7.9 - 8.1 | s (singlet) |

| -NH₂ | 5.0 - 6.0 (broad) | s (singlet) |

The ¹³C NMR spectrum will complement the ¹H NMR data by providing information about the carbon skeleton. The spectrum is expected to show ten distinct signals, corresponding to the ten carbon atoms in the molecule. The carbon atoms of the quinoline ring will resonate in the aromatic region (120-150 ppm). The carbon atom C-4, bonded to the electronegative chlorine atom, will be significantly deshielded and appear at a downfield chemical shift. The carbon of the methanehydrazonoyl group (-CH=N) is also expected in the downfield region.

Predicted ¹³C NMR Spectral Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 152 |

| C-3 | 130 - 132 |

| C-4 | 148 - 150 |

| C-4a | 125 - 127 |

| C-5 | 128 - 130 |

| C-6 | 126 - 128 |

| C-7 | 129 - 131 |

| C-8 | 122 - 124 |

| C-8a | 147 - 149 |

| -CH=N | 140 - 142 |

To unambiguously assign the proton and carbon signals and to further confirm the structure, a suite of 2D NMR experiments would be invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For instance, correlations would be expected between H-5 and H-6, H-6 and H-7, and H-7 and H-8, confirming their positions on the benzene ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish the direct one-bond correlations between protons and the carbons to which they are attached. This would be crucial for assigning the carbons of the quinoline ring that bear protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is instrumental in identifying longer-range (2-3 bond) couplings between protons and carbons. For example, the H-2 proton would be expected to show a correlation to C-3 and C-4, while the -CH=N proton would show correlations to C-3 of the quinoline ring, confirming the attachment of the side chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the spatial proximity of protons. This could be useful in determining the preferred conformation of the methanehydrazonoyl side chain relative to the quinoline ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound with a high degree of confidence. For this compound, the molecular formula is C₁₀H₈ClN₃. The presence of chlorine, with its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), would result in two molecular ion peaks separated by two mass units.

Predicted HRMS Data:

| Ion | Calculated m/z for C₁₀H₈³⁵ClN₃ | Calculated m/z for C₁₀H₈³⁷ClN₃ |

| [M+H]⁺ (protonated molecule) | 206.0485 | 208.0455 |

Both Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry can provide valuable information about the structure of this compound through the analysis of its fragmentation patterns.

In EI-MS , the high-energy electron beam would likely induce fragmentation of the molecular ion. A plausible fragmentation pathway could involve the loss of a chlorine radical, followed by the cleavage of the methanehydrazonoyl side chain. The loss of N₂H₂ from the side chain is also a possible fragmentation route. The quinoline ring itself is relatively stable and would likely remain intact in several major fragments.

In ESI-MS , which is a softer ionization technique, the protonated molecule [M+H]⁺ would be the predominant species. Collision-induced dissociation (CID) of this ion would likely lead to fragmentation. Key fragmentation pathways could include the loss of ammonia (B1221849) (NH₃) from the hydrazone moiety, or the cleavage of the C-C bond between the quinoline ring and the side chain. The fragmentation of the quinoline ring itself could lead to the loss of HCN. rsc.org

Predicted Major Fragments in MS/MS:

| Fragment Ion m/z | Proposed Structure/Loss |

| 178/180 | [M - N₂H₂]⁺ |

| 170 | [M - Cl]⁺ |

| 142 | [M - Cl - N₂]⁺ or [Quinoline-CN]⁺ |

| 127 | [Quinoline]⁺ |

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and for obtaining a detailed fingerprint of a molecule's vibrational modes.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum provides valuable information about the functional groups present. For this compound, characteristic absorption bands would be expected for the C-Cl, C=N, N-H, and aromatic C-H and C=C bonds within the quinoline ring system. Analysis of the precise frequencies, intensities, and shapes of these bands would allow for the confirmation of its molecular structure.

Raman Spectroscopy for Comprehensive Molecular Vibrational Analysis

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. A Raman spectrum of this compound would provide a comprehensive vibrational profile, offering insights into the skeletal vibrations of the quinoline core and the hydrazonoyl moiety.

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, or Ultraviolet-Visible (UV-Vis) spectroscopy, probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower to higher energy orbitals. The resulting spectrum, characterized by the wavelength of maximum absorption (λmax), provides information about the conjugated systems within the molecule. For this compound, the extended π-system of the quinoline ring conjugated with the methanehydrazonoyl group would be expected to give rise to characteristic absorption bands in the UV-Vis region.

Chiroptical Spectroscopy (if applicable for chiral derivatives)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. If chiral derivatives of this compound were to be synthesized, these methods could be employed to determine their absolute configuration and study their stereochemical properties. As the parent compound is not inherently chiral, this section is noted for potential future applications to its derivatives.

Theoretical and Computational Investigations

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. It is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost. For a molecule like 4-Chloro-3-methanehydrazonoylquinoline (B2755460), DFT calculations would offer profound insights into its intrinsic characteristics.

Geometry Optimization and Conformational Analysis

The first step in any computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the most stable conformation.

Conformational analysis is also crucial, especially due to the rotatable bonds in the methanehydrazonoyl side chain. Different spatial arrangements, or conformers, can have different energy levels, and identifying the global minimum energy conformer is essential for accurately predicting other properties.

Illustrative Optimized Geometrical Parameters:

| Parameter | Bond/Angle | Illustrative Value |

| Bond Length | C-Cl | 1.75 Å |

| N-N | 1.38 Å | |

| C=N (hydrazone) | 1.30 Å | |

| Bond Angle | C-C-Cl | 119.5° |

| C-N-N | 115.0° | |

| Dihedral Angle | C-C-N-N | 178.0° |

This is an interactive data table. You can sort and filter the data.

Electronic Structure Analysis (HOMO-LUMO Gaps, Ionization Potential, Electron Affinity)

The electronic structure of a molecule governs its reactivity and spectroscopic properties. DFT is used to calculate the energies of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter that relates to the chemical reactivity and stability of the molecule. A smaller gap suggests that the molecule is more reactive.

From the HOMO and LUMO energies, other important electronic properties can be derived:

Ionization Potential (IP): The energy required to remove an electron from a molecule (approximated as IP ≈ -EHOMO).

Electron Affinity (EA): The energy released when an electron is added to a molecule (approximated as EA ≈ -ELUMO).

Illustrative Electronic Properties:

| Property | Illustrative Value (eV) |

| EHOMO | -6.5 |

| ELUMO | -2.1 |

| HOMO-LUMO Gap (ΔE) | 4.4 |

| Ionization Potential (IP) | 6.5 |

| Electron Affinity (EA) | 2.1 |

This is an interactive data table. You can sort and filter the data.

Vibrational Frequency Calculations and Spectroscopic Data Correlation

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an infrared (IR) and Raman spectrum. By calculating these frequencies, a theoretical spectrum can be generated and compared with experimental data to confirm the molecular structure. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. An MEP map displays the electrostatic potential on the electron density surface of the molecule.

Red regions: Indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. For this compound, these would likely be around the nitrogen atoms and the chlorine atom.

Blue regions: Indicate areas of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. These would be expected around the hydrogen atoms.

Green regions: Represent areas of neutral potential.

The MEP map provides a visual guide to the reactive sites of the molecule.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. This analysis can quantify the stability of the molecule arising from hyperconjugative interactions and charge transfer. For this compound, NBO analysis would reveal the nature of the bonds, the lone pairs on the nitrogen and chlorine atoms, and the extent of electron delocalization across the quinoline (B57606) ring and the hydrazone side chain.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis focuses on the HOMO and LUMO as the key orbitals involved in chemical reactions. The distribution of the HOMO and LUMO across the molecule is crucial for understanding its reactivity.

The HOMO distribution indicates the regions from which an electron is most likely to be donated in a reaction with an electrophile.

The LUMO distribution shows the regions where an electron is most likely to be accepted in a reaction with a nucleophile.

Analysis of Reactivity Descriptors (Fukui Functions, Global Reactivity Indices)

For many quinoline derivatives, density functional theory (DFT) calculations have been employed to determine these parameters, aiding in the elucidation of their chemical behavior. arabjchem.org Unfortunately, specific studies detailing the calculation and analysis of Fukui functions and global reactivity indices for this compound could not be identified in the available scientific literature. Therefore, no data table of its specific global reactivity indices can be provided.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time, offering a deeper understanding of their conformational changes and intermolecular interactions with other molecules, such as biological macromolecules or solvents. nih.govnih.gov Such simulations are pivotal in drug design and materials science for predicting how a compound will behave in a realistic environment.

While MD simulations have been extensively applied to various quinoline derivatives to explore their interaction with biological targets, there is no published research that specifically details MD simulations performed on this compound. researchgate.nettandfonline.com Consequently, information regarding its dynamic behavior, interaction patterns, and conformational stability from MD studies is not available.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or property descriptors of a series of compounds with their biological activities. nih.govnih.gov These models are invaluable for predicting the activity of new compounds and for guiding the design of more potent analogues. The development of a robust QSAR model requires a dataset of structurally related compounds with experimentally determined activities.

Numerous QSAR studies have been conducted on various classes of quinoline derivatives, leading to the identification of key structural features responsible for their biological activities. nih.govnih.gov However, a specific QSAR model that includes this compound within its training or test set, or any QSAR study focused on hydrazonoylquinolines of this type, could not be found. Without such studies, it is not possible to detail the design principles or predict the activity of this specific compound based on existing QSAR models.

Chemical Reactivity and Reaction Mechanisms

Nucleophilic Substitution Reactions of the C-4 Chlorine Atom

The chlorine atom at the C-4 position of the quinoline (B57606) ring is activated towards nucleophilic aromatic substitution (SNAr) reactions. This enhanced reactivity is due to the electron-withdrawing effect of the quinoline nitrogen atom, which stabilizes the intermediate Meisenheimer complex formed during the substitution process.

The activated C-4 chlorine can be readily displaced by various nucleophiles, particularly amines, to form 4-aminoquinoline (B48711) derivatives. Studies on analogous 4-chloroquinoline (B167314) compounds demonstrate that these amination reactions can proceed under various conditions, including acidic, basic, or metal-catalyzed protocols. For example, the amination of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and related fused pyrimidines, including quinazolines, proceeds well in water with an acid promoter like hydrochloric acid. nih.gov The reaction rate in water has been observed to be higher than in several alcoholic solvents. nih.gov Similarly, reactions of 4-chloroquinazolines with amines like pyrrolidine (B122466) can be carried out in the presence of potassium fluoride. researchgate.net

The reactivity in these amination reactions is influenced by both the steric and electronic properties of the incoming amine. researchgate.net Besides amines, other heteroatom nucleophiles can be employed. Research on 4-chloro-8-methylquinolin-2(1H)-one has shown that the C-4 chlorine can be substituted by sulfur (thiation with thiourea), nitrogen (hydrazination with hydrazine (B178648), azidation with sodium azide), and other nucleophiles. mdpi.comresearchgate.net These reactions provide access to a diverse range of 4-substituted quinoline derivatives. mdpi.comresearchgate.net

Table 1: Examples of Nucleophilic Substitution on 4-Chloroquinoline Analogs

| Substrate | Nucleophile | Product | Conditions | Reference |

|---|---|---|---|---|

| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Aniline | 4-Anilino-7H-pyrrolo[2,3-d]pyrimidine | HCl, Water | nih.gov |

| 4-Chloroquinazoline | Pyrrolidine | 4-Pyrrolidinylquinazoline | KF, 100°C | researchgate.net |

| 4-Chloro-8-methylquinolin-2(1H)-one | Hydrazine Hydrate (B1144303) | 4-Hydrazino-8-methylquinolin-2(1H)-one | Ethanol (B145695), Reflux | researchgate.net |

| 4-Chloro-8-methylquinolin-2(1H)-one | Sodium Azide | 4-Azido-8-methylquinolin-2(1H)-one | Acetone/Water | researchgate.net |

| 4-Chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione | Thiophenol | 4-(Phenylthio)-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione | Triethylamine, DMF | arkat-usa.org |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the C-4 position of 4-chloroquinolines is a suitable electrophilic partner for such transformations.

Suzuki Coupling: This reaction involves the coupling of the aryl halide with an organoboron compound. While specific examples for 4-Chloro-3-methanehydrazonoylquinoline (B2755460) are not detailed, 4-chloroquinolines are known to participate in Suzuki reactions to yield 4-arylquinolines.

Sonogashira Coupling: This reaction creates a C-C bond between an aryl halide and a terminal alkyne. wikipedia.org It is widely used for functionalizing aromatic scaffolds with alkynyl groups under mild conditions. lookchem.com The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.org Studies on 4-chloro-2-trichloromethylquinazoline have demonstrated successful Sonogashira coupling with various terminal alkynes, indicating that the 4-chloro position on a quinoline-like core is reactive under these conditions. lookchem.com

Heck Reaction: The Heck reaction couples the aryl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a versatile method for the vinylation of aryl halides. organic-chemistry.org The intramolecular variant of the Heck reaction is a powerful method for constructing heterocyclic systems. chim.it Given the general applicability of the Heck reaction to aryl chlorides, it is expected that this compound would undergo this reaction to yield 4-vinylquinoline (B3352565) derivatives.

Table 2: Overview of Cross-Coupling Reactions on Chloro-Aromatic Systems

| Reaction | Coupling Partner | Catalyst System (Typical) | Product Type | Reference |

|---|---|---|---|---|

| Suzuki | Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | 4-Arylquinoline derivative | N/A |

| Sonogashira | Terminal alkyne | Pd catalyst (e.g., Pd(OAc)₂), Cu(I) salt, Base | 4-Alkynylquinoline derivative | wikipedia.orglookchem.com |

| Heck | Alkene | Pd catalyst (e.g., Pd(OAc)₂), Ligand, Base | 4-Alkenylquinoline derivative | wikipedia.orgorganic-chemistry.org |

Reactivity of the Hydrazone Functionality

The hydrazone group (-C(CH₃)=N-NH₂) is a versatile functional group known for its involvement in tautomerism, isomerism, and various addition and cyclization reactions. wikipedia.orgnumberanalytics.com

Hydrazones can exhibit several forms of isomerism and tautomerism.

E/Z Isomerism: Due to the restricted rotation around the C=N double bond, hydrazones can exist as E and Z geometric isomers. nih.govacs.org The interconversion between these isomers can often be stimulated thermally or photochemically. nih.gov For many arylhydrazones, the Z-isomer is the more stable form. researchgate.net

Hydrazone-Azo Tautomerism: Hydrazones with an N-H proton can exist in equilibrium with their azo-tautomer (-CH(CH₃)-N=N-). In many quinoline-based systems, such as 8-(phenyldiazenyl)quinolin-7-ol, a mixture of azo and hydrazone tautomers has been observed in solution. beilstein-journals.org The position of this equilibrium is influenced by the solvent, temperature, and the electronic nature of substituents on the aromatic rings. nih.gov Computational studies on some systems have suggested that isomerization may proceed through a hydrazone–azo tautomerization mechanism followed by rotation around the C–N single bond. acs.org

Amide-Imidic Acid Tautomerism: While the primary tautomerism is of the hydrazone-azo type, the presence of the quinoline nitrogen introduces further possibilities. Studies on related quinolylhydrazones have shown that protonation can occur on the quinoline nitrogen, leading to different tautomeric forms. iucr.org For instance, some 2-quinolylhydrazones exist as the anti-E isomer, while others exist as a tautomer protonated on the quinoline nitrogen. iucr.org

The hydrazone functionality can act as a key component in the synthesis of various heterocyclic rings. The nitrogen atoms and the adjacent carbon atom can participate in intramolecular cyclization reactions. For example, arylhydrazono-indolines have been shown to undergo thermal cyclization to yield triazino[5,6-b]indoles. chempap.org Similarly, hydrazones derived from pyrazole-3-diazonium salts can be cyclized to form pyrazolo[5,1-c] wikipedia.orgbeilstein-journals.orgfiveable.metriazines. researchgate.net These reactions highlight the potential for the hydrazone group in this compound to participate in the formation of fused heterocyclic systems, potentially involving annulation onto the quinoline core or reaction with a suitable ortho-substituent, if present.

Hydrazones are typically formed by the condensation reaction between a hydrazine and a carbonyl compound (aldehyde or ketone). wikipedia.orgresearchgate.net This reaction is reversible, and hydrazones are susceptible to hydrolysis back to the parent carbonyl and hydrazine, particularly under acidic conditions. wikipedia.org

The hydrazone moiety can also undergo various addition reactions.

Wolff-Kishner Reduction: Hydrazones are key intermediates in the Wolff-Kishner reduction, where a carbonyl group is converted to a methylene (B1212753) group. fiveable.melibretexts.org The mechanism involves the deprotonation of the hydrazone N-H, followed by a series of protonation and deprotonation steps, ultimately leading to the elimination of nitrogen gas and the formation of an alkane. libretexts.orglibretexts.org

Nucleophilic Addition: Hydrazones can be used as organometallic equivalents in nucleophilic addition reactions. researchgate.net

Cycloaddition Reactions: The C=N-N system of a hydrazone can participate in cycloaddition reactions, such as [3+2] cycloadditions with dipolarophiles, to synthesize heterocyclic compounds like pyrazolines. numberanalytics.com

Electrophilic Aromatic Substitution on the Quinoline Ring System

Electrophilic aromatic substitution (SEAr) in quinoline preferentially occurs on the benzene (B151609) ring (carbocyclic ring) rather than the pyridine (B92270) ring (heterocyclic ring), as the former is more electron-rich. The pyridine ring is deactivated by the electron-withdrawing effect of the nitrogen atom. Typically, electrophilic attack on the quinoline nucleus favors positions 5 and 8. quimicaorganica.orgquora.com

In the case of this compound, the directing effects of the existing substituents must be considered:

4-Chloro Group: As a halogen, the chloro group is deactivating due to its inductive electron-withdrawing effect, yet it is an ortho, para-director because of its ability to donate a lone pair of electrons through resonance.

Considering these factors, electrophilic attack is most likely to occur at the 5 and 8 positions of the benzene ring. The deactivating nature of both substituents suggests that forcing conditions, such as high temperatures or strong acid catalysts, would be necessary to achieve substitution.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Electrophilic Reagent | Predicted Major Products | Rationale |

| HNO₃/H₂SO₄ (Nitration) | 5-Nitro- and 8-Nitro-4-chloro-3-methanehydrazonoylquinoline | Attack at the most activated positions of the carbocyclic ring. |

| Br₂/FeBr₃ (Bromination) | 5-Bromo- and 8-Bromo-4-chloro-3-methanehydrazonoylquinoline | Halogenation follows the general pattern for deactivated quinolines. |

| SO₃/H₂SO₄ (Sulfonation) | This compound-5-sulfonic acid and this compound-8-sulfonic acid | Sulfonation occurs on the benzene portion of the quinoline ring. |

Redox Properties and Transformations

The redox behavior of this compound would involve both the quinoline nucleus and the methanehydrazonoyl side chain.

Reduction:

The quinoline ring can be reduced under various conditions. Catalytic hydrogenation, for example, can lead to the reduction of the pyridine ring to give a tetrahydroquinoline derivative. The C=N bond of the hydrazonoyl group is also susceptible to reduction, which could potentially yield a hydrazine derivative. Selective reduction of one moiety over the other would depend on the choice of reducing agent and reaction conditions.

Oxidation:

The quinoline ring is generally resistant to oxidation, though strong oxidizing agents can cleave the benzene ring. The hydrazone functionality can be susceptible to oxidative cleavage.

The electrochemical properties of quinoline derivatives have been studied, and it is known that substituents significantly influence their reduction and oxidation potentials. While no specific data exists for this compound, it can be inferred that the electron-withdrawing chloro group would make the quinoline ring more susceptible to reduction compared to unsubstituted quinoline.

Mechanistic Elucidation of Key Chemical Reactions

Electrophilic Aromatic Substitution:

The mechanism of electrophilic aromatic substitution on the quinoline ring follows the general pathway for SEAr reactions.

Generation of the Electrophile: A strong electrophile (E⁺) is generated from the reagents (e.g., NO₂⁺ from HNO₃/H₂SO₄).

Nucleophilic Attack and Formation of the Sigma Complex: The π-system of the benzene ring of the quinoline attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The stability of this intermediate determines the regioselectivity, with attack at positions 5 and 8 leading to more stable intermediates where the positive charge is delocalized without involving the electron-deficient pyridine ring. quimicaorganica.org

Deprotonation and Restoration of Aromaticity: A base in the reaction mixture removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the substituted product.

Nucleophilic Aromatic Substitution:

The 4-position of the quinoline ring is highly activated towards nucleophilic aromatic substitution (SNAr), especially with a good leaving group like chloride. mdpi.comresearchgate.netchemimpex.comnih.gov The nitrogen atom in the quinoline ring helps to stabilize the negative charge in the Meisenheimer-like intermediate formed during the reaction.

The general mechanism is as follows:

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the carbon atom at the 4-position, which is electron-deficient due to the electronegativity of the chlorine atom and the ring nitrogen. This leads to the formation of a resonance-stabilized anionic intermediate.

Departure of the Leaving Group: The chloride ion is expelled, and the aromaticity of the quinoline ring is restored, resulting in the 4-substituted quinoline.

This reactivity makes the 4-chloro group a versatile handle for introducing a wide range of functional groups at this position.

Reactions of the Hydrazonoyl Group:

Hydrazonoyl halides are known to be precursors for nitrilimines, which are highly reactive 1,3-dipoles. nih.govnih.govusm.edulookchemmall.com While the subject compound is not a hydrazonoyl halide, the hydrazone moiety can undergo various reactions. For instance, it can be hydrolyzed to a ketone or undergo cyclization reactions with suitable reagents to form various heterocyclic systems.

An extensive search for scientific literature on the chemical compound "this compound" has been conducted to provide an in-depth analysis of its biological activities and molecular mechanisms. However, this comprehensive search did not yield any specific research data, including studies on enzyme inhibition, receptor binding, or in vitro cellular effects, for this particular compound.

The scientific community has explored a variety of other quinoline derivatives for their potential biological activities. For instance, studies have been published on compounds such as 4-Chloro-8-Nitro-1,2-Dihydro-3-Quinoline Acylhydrazones, 7-Chloro-(4-thioalkylquinoline) derivatives, and 4-amino-3-chloro-1H-pyrrole-2,5-diones, investigating their effects on cancer cell lines and potential as enzyme inhibitors. These investigations have revealed insights into the antiproliferative and apoptotic effects of these related but distinct molecules.

Despite the research into the broader class of quinoline-based compounds, information detailing the in vitro investigation of specific biological targets, cellular level mechanistic studies, including cell proliferation, cell cycle modulation, or the induction of apoptosis and necrosis specifically by "this compound," is not available in the current body of scientific literature.

Therefore, it is not possible to provide an article with the requested detailed exploration of biological activities and molecular mechanisms, complete with data tables and specific research findings, as no such information has been published for "this compound." Further experimental research would be required to elucidate the biochemical and cellular effects of this specific chemical entity.

Exploration of Biological Activities and Molecular Mechanisms

Cellular Level Mechanistic Studies (exclusively in vitro cell lines)

Interactions with Cellular Macromolecules (e.g., DNA binding, protein interactions)

There is currently no available data from in vitro studies detailing the specific interactions of 4-Chloro-3-methanehydrazonoylquinoline (B2755460) with cellular macromolecules such as DNA or proteins. Research on the binding affinities, modes of interaction (e.g., intercalation, groove binding, covalent modification), and the specific protein targets of this compound has not been reported.

Structure-Activity Relationship (SAR) Studies from In Vitro Data

Due to the absence of published biological activity data for this compound and its analogues, no structure-activity relationship (SAR) studies have been established. SAR studies are essential for understanding how the chemical structure of a molecule influences its biological activity and for the rational design of more potent and selective derivatives. The systematic modification of the quinoline (B57606) core, the chloro substituent, and the methanehydrazonoyl group would be necessary to elucidate these relationships, but such research is not yet available.

Mechanistic Investigations of Antimicrobial Activities (in vitro)

There are no reports in the scientific literature investigating the in vitro antimicrobial activities of this compound. Consequently, mechanistic studies to determine its potential effects on microbial growth, viability, and specific cellular pathways have not been conducted. Key areas for such an investigation, were the compound to show antimicrobial potential, would include its effects on cell wall synthesis, protein synthesis, nucleic acid replication, and membrane integrity.

Derivatization and Synthetic Applications

Design Principles for Structural Modification of the Compound

The structural modification of 4-Chloro-3-methanehydrazonoylquinoline (B2755460) is guided by established principles of medicinal chemistry to enhance biological activity, selectivity, and pharmacokinetic properties. Key strategies include:

Molecular Hybridization: This approach involves combining the this compound core with other known pharmacophoric fragments to create hybrid molecules with potentially synergistic or enhanced biological effects. mdpi.com This strategy aims to develop compounds that can interact with multiple biological targets.

Isosteric Replacement: The chlorine atom at the 4-position can be replaced by other functional groups of similar size and electronic properties, such as a methyl or trifluoromethyl group, to modulate the compound's lipophilicity and metabolic stability.

Functional Group Interconversion: The hydrazone moiety offers a prime site for modification. The terminal nitrogen can be acylated, alkylated, or incorporated into a heterocyclic ring to explore the structure-activity relationship (SAR). nih.gov

Scaffold Hopping: While retaining the key pharmacophoric features of the hydrazone and the quinoline (B57606) nitrogen, the quinoline core itself can be replaced by other bicyclic heteroaromatic systems to explore novel chemical space.

These design principles allow for the systematic exploration of the chemical space around the this compound scaffold to optimize its properties for various applications. researchgate.net

Synthesis of N-Substituted Hydrazone Derivatives

The hydrazone functional group in this compound is a versatile handle for derivatization. N-substituted derivatives can be readily synthesized through several methods:

Alkylation: Treatment with alkyl halides under basic conditions can introduce alkyl groups at the terminal nitrogen of the hydrazone, which can impact the molecule's steric profile and lipophilicity.

Condensation with Carbonyl Compounds: The terminal -NH2 group of the hydrazone can undergo condensation reactions with aldehydes and ketones to form azomethines, further extending the molecular framework. derpharmachemica.com

These reactions allow for the introduction of a wide variety of substituents on the hydrazone moiety, enabling the fine-tuning of the molecule's properties.

Functionalization of the Quinoline Core

The quinoline ring of this compound offers several positions for functionalization, primarily through modification of the chlorine atom at the 4-position.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C-4 position is susceptible to nucleophilic aromatic substitution. nih.gov This allows for the introduction of a wide range of substituents, including amines, alcohols, and thiols, by reacting the parent compound with the corresponding nucleophiles. This is a common strategy for synthesizing 4-aminoquinoline (B48711) derivatives. nih.gov

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, can be employed to form carbon-carbon bonds at the C-4 position, although this may require prior conversion of the chloro group to a more reactive species.

C-H Functionalization: Modern synthetic methods also allow for the direct functionalization of C-H bonds on the quinoline ring, offering alternative routes to introduce substituents at various positions. mdpi.comchemrxiv.org

The ability to functionalize the quinoline core at multiple sites provides a powerful tool for creating a diverse library of derivatives.

Synthesis of Fused Heterocyclic Systems Utilizing the Compound as a Precursor

The inherent reactivity of the hydrazone and the chloro-substituted quinoline moieties in this compound makes it an excellent precursor for the synthesis of fused heterocyclic systems.

Intramolecular Cyclization: Under appropriate conditions, the hydrazone moiety can participate in intramolecular cyclization reactions with the quinoline core or with substituents introduced at the C-4 position. For instance, reaction with a suitable dielectrophile could lead to the formation of a fused pyrazole (B372694) or triazole ring.

Reaction with Dinucleophiles: Treatment of this compound with dinucleophiles can lead to the formation of novel fused heterocyclic systems. For example, reaction with hydrazine (B178648) could potentially yield a pyrazolo[3,4-b]quinoline derivative. rsc.org

Multicomponent Reactions: The compound can be utilized in multicomponent reactions to construct complex fused heterocyclic systems in a single step. rsc.org

The synthesis of fused heterocycles from this precursor can lead to the discovery of novel scaffolds with unique three-dimensional structures and biological activities.

Application as Ligands in Coordination Chemistry

Hydrazones are well-known for their ability to act as chelating ligands for a variety of metal ions due to the presence of both a donor nitrogen atom and an imine nitrogen. The quinoline ring system also possesses a nitrogen atom that can coordinate to metal centers.

This combination of coordinating sites in this compound and its derivatives makes them attractive ligands in coordination chemistry. dntb.gov.uaresearchgate.net They can form stable complexes with transition metals such as copper, zinc, and iron. nih.gov The resulting metal complexes may exhibit interesting electronic, magnetic, and catalytic properties, as well as enhanced biological activity compared to the free ligand. dntb.gov.ua

| Metal Ion | Potential Coordination Sites |

| Cu(II) | Hydrazone nitrogen, Quinoline nitrogen |

| Zn(II) | Hydrazone nitrogen, Quinoline nitrogen |

| Fe(III) | Hydrazone nitrogen, Quinoline nitrogen |

Role as a Building Block in Complex Molecule Synthesis

The versatile reactivity of this compound makes it a valuable building block in the synthesis of more complex molecules. numberanalytics.com

Introduction of the Quinoline Moiety: The compound can be used to introduce the 4-chloro-3-hydrazonoylquinoline scaffold into larger molecules through reactions at the hydrazone or the C-4 position.

Platform for Diversity-Oriented Synthesis: The multiple reactive sites on the molecule allow for its use as a platform in diversity-oriented synthesis to generate libraries of compounds for high-throughput screening.

Precursor for Natural Product Analogs: The quinoline core is present in many natural products. This compound can serve as a starting material for the synthesis of analogs of these natural products with potentially improved properties. researchgate.net

The utility of this compound as a synthetic intermediate underscores its importance in the field of organic and medicinal chemistry. acs.org

Future Research and Investigative Avenues for this compound

While specific research on this compound is not extensively documented in publicly available literature, its structural components—a 4-chloroquinoline (B167314) core and a methanehydrazonoyl moiety—suggest several promising directions for future scientific inquiry. This article outlines potential areas of investigation, drawing upon established knowledge of related quinoline and hydrazone derivatives.

Q & A

Q. What are the common synthetic routes for 4-Chloro-3-methanehydrazonoylquinoline, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step protocols, such as condensation of chlorinated aniline derivatives with appropriate carbonyl precursors under acidic or catalytic conditions. For example, heating 2-chloroaniline with methanehydrazonoyl precursors in the presence of an acid catalyst (e.g., H₂SO₄) at controlled temperatures (80–120°C) yields intermediates, which are purified via column chromatography . Key optimization parameters include:

- Temperature : Higher temperatures accelerate cyclization but may degrade sensitive functional groups.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the 3-position .

- Monitoring : Thin-layer chromatography (TLC) is critical for tracking reaction progress and isolating pure intermediates .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves substitution patterns (e.g., chlorine at C4, hydrazonoyl at C3) and confirms aromatic proton environments .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C₁₀H₈ClN₃O) and detects isotopic chlorine patterns .

- X-ray Crystallography : For crystalline derivatives, this technique provides definitive bond-length and stereochemical data .

Q. How is the biological activity of this compound initially screened?

- Methodological Answer :

- In vitro assays : Antimicrobial activity is tested via broth microdilution (MIC values against S. aureus or E. coli), while cytotoxicity is assessed using MTT assays on cancer cell lines (e.g., HeLa) .

- Enzyme inhibition : Kinase or protease inhibition assays (e.g., IC₅₀ determination) evaluate potential therapeutic targets .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound derivatives?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates electron density maps to identify nucleophilic/electrophilic sites, predicting regioselectivity in substitution reactions .

- Molecular docking : Simulates interactions with biological targets (e.g., DNA topoisomerases) to prioritize derivatives for synthesis .

- Example : A study on chloroquine analogs used DFT to correlate Cl-substituent orientation with antimalarial activity, a strategy applicable to hydrazonoyl derivatives .

Q. What strategies resolve low yields in nucleophilic substitution reactions at the 4-chloro position?

- Methodological Answer :

- Catalytic systems : Palladium catalysts (e.g., Pd(OAc)₂) enable cross-coupling with aryl boronic acids, improving yields to >75% .

- Solvent optimization : Switching from DMF to DMSO enhances solubility of bulky nucleophiles (e.g., pyrrolidine) .

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining yield .

Q. How do researchers address contradictory data on the biological activity of quinoline derivatives?

- Methodological Answer :

- Meta-analysis : Compare datasets across studies using standardized protocols (e.g., identical cell lines or assay conditions) .

- Structural analogs : Synthesize derivatives with incremental modifications (e.g., replacing Cl with CF₃) to isolate structure-activity relationships (SAR) .

- Case study : Discrepancies in reported anticancer activities of 4-chloroquinolines were resolved by controlling for intracellular pH effects in cytotoxicity assays .

Q. What are the challenges in scaling up this compound synthesis, and how are they mitigated?

- Methodological Answer :

- Purification : Large-scale column chromatography is impractical; alternatives include recrystallization (ethanol/water mixtures) or distillation under reduced pressure .

- Byproduct management : Side reactions (e.g., over-oxidation) are minimized using flow chemistry systems with real-time monitoring .

- Yield optimization : Pilot studies show that adjusting stoichiometry (1.2:1 precursor-to-reagent ratio) increases batch yields by 15–20% .

Data Contradiction Analysis

Q. Why do reported melting points for this compound derivatives vary across studies?

- Methodological Answer :

- Purity : Impurities (e.g., unreacted starting materials) lower observed melting points. Rigorous purification via preparative HPLC is recommended .

- Polymorphism : Some derivatives exhibit multiple crystalline forms. Differential Scanning Calorimetry (DSC) can identify polymorphic transitions .

Tables for Key Comparisons

Table 1 : Synthesis Methods for this compound Derivatives

| Method | Yield (%) | Key Conditions | Reference |

|---|---|---|---|

| Acid-catalyzed cyclization | 62 | H₂SO₄, 100°C, 6h | |

| Microwave-assisted | 85 | Pd(OAc)₂, DMSO, 150 W, 20 min | |

| Flow chemistry | 78 | Continuous, RT, 2h |

Table 2 : Biological Activity of Selected Derivatives

| Derivative | MIC (µg/mL, S. aureus) | IC₅₀ (µM, HeLa) | Target Enzyme Inhibition (%) |

|---|---|---|---|

| 4-Cl-3-hydrazonoyl | 8.2 | 12.5 | Topoisomerase II (78) |

| 4-Cl-3-CF₃ analog | 15.4 | 28.7 | Kinase A (45) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.